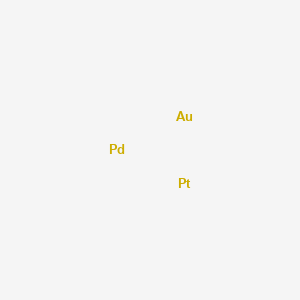

Platinum-palladium-gold alloy

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Platinum-palladium-gold alloy is a combination of platinum, palladium, and gold. This alloy has been of particular interest for biomedicine and catalysis applications . It is known for its extreme wear resistance, being 100 times more durable than high-strength steel, and is the first metal alloy to join the same class as diamond .

Molecular Structure Analysis

Hollow palladium-gold (PdAu) and platinum-gold (PtAu) alloy nanoparticles (NPs) were synthesized through galvanic replacement reactions . Two types of particles, with a rough and a smooth surface, were identified in the suspensions of PtAu and PdAu NPs by scanning electron microscopy (SEM), transmission electron microscopy (TEM), and scanning transmission electron microscopy (STEM) .

Chemical Reactions Analysis

The intrinsic catalytic activity of palladium (Pd) is significantly enhanced in gold (Au)-Pd alloy nanoparticles (NPs) under visible light irradiation at ambient temperatures . The alloy NPs strongly absorb light and efficiently enhance the conversion of several reactions, including Suzuki-Miyaura cross coupling, oxidative addition of benzylamine, selective oxidation of aromatic alcohols to corresponding aldehydes and ketones, and phenol oxidation .

Physical And Chemical Properties Analysis

Platinum-palladium-gold alloy is known for its extreme wear resistance. It is 100 times more durable than high-strength steel, and is the first metal alloy to join the same class as diamond . It also produces its own lubricant .

Aplicaciones Científicas De Investigación

Catalytic Applications

Platinum-palladium-gold alloys have shown promising applications in catalysis. For instance, gold-promoted structurally ordered palladium cobalt nanoparticles have demonstrated comparable activity to conventional platinum catalysts in both acid and alkaline media for the oxygen reduction reaction. The addition of gold atoms leads to a rare intermetallic ordered structure with enhanced stability, making this catalyst superior to platinum in terms of durability after extensive potential cycles in alkaline media (Kurian A. Kuttiyiel et al., 2014).

Electrocatalysis in Fuel Cells

In the field of fuel cells, platinum monolayers on palladium-gold alloy nanoparticles have been developed as highly stable and active electrocatalysts for the oxygen reduction reaction. This new class of electrocatalysts, with ultra-low platinum content, has shown minimal degradation in activity over extensive cycling, making it a promising candidate for automotive fuel cell applications (K. Sasaki et al., 2012).

Alloying Effects on Catalysis

The alloying of gold with palladium significantly impacts the catalytic activity and selectivity. For example, the palladium-gold catalysts' activity for hydrogenation and isomerization reactions varies with the alloy composition. The incorporation of gold into palladium-based ternary nanoparticles, such as Pd6CoCu, has been shown to markedly improve the durability of the catalysts for the oxygen reduction reaction, owing to the uniform incorporation of gold throughout the nanoparticles (Deli Wang et al., 2016).

Surface Composition Analysis

The surface composition of smooth noble metal alloys, including palladium-gold, can be determined by cyclic voltammetry. This method provides insights into the electrosorption properties of hydrogen and oxygen on the alloy surfaces, which is crucial for understanding the catalytic behavior of these materials (D. Rand & R. Woods, 1972).

Direcciones Futuras

The platinum-palladium-gold alloy shows promise in the electronics sector and beyond, potentially paving the way for other spinoffs based on the science behind the discovery . The platinum-gold combination proved to be the most wear-resistant among modeled materials, although the Sandia team plans to test other non-precious metal alloys .

Propiedades

IUPAC Name |

gold;palladium;platinum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.Pd.Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEVNMMVFFETLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Pd].[Pt].[Au] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuPdPt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gold;palladium;platinum | |

CAS RN |

75602-53-8 |

Source

|

| Record name | Gold alloy, base, Au,Pd,Pt (Image) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075602538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)

![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)

![10-Methylbenz[a]anthracene](/img/structure/B135079.png)

![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)